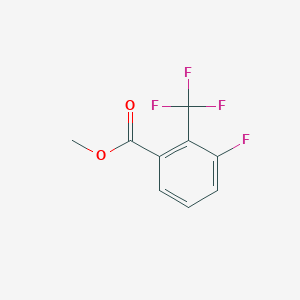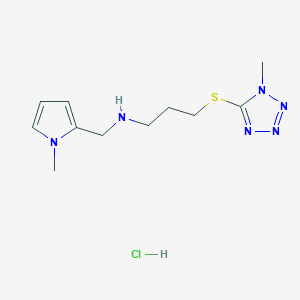
C11H19ClN6S
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the molecular formula C11H19ClN6S is a chemical entity that has garnered attention in various scientific fields due to its unique properties and potential applications This compound is characterized by its complex structure, which includes a combination of carbon, hydrogen, chlorine, nitrogen, and sulfur atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of C11H19ClN6S involves multiple steps, each requiring specific reagents and conditions. One common synthetic route begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. For instance, the preparation method may involve the use of 6-methylpyrimidyl-2,4(1H,3H)-dione as an initial raw material, followed by 6-site methyl oxidation and 5-site hydrogen chlorination . The resulting intermediate is then reduced and condensed with 2-aminopyrrolidine or its corresponding salts to obtain the target compound .
Industrial Production Methods
Industrial production of This compound typically involves scaling up the laboratory synthesis methods to accommodate larger quantities. The process is optimized to ensure high yield, purity, and cost-effectiveness. The reaction conditions are carefully controlled to maintain the stability of the compound and minimize the formation of by-products. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required quality standards.
Analyse Des Réactions Chimiques
Types of Reactions
C11H19ClN6S: undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions
The reactions of This compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or chromium trioxide . Reduction reactions may require reducing agents like sodium borohydride or lithium aluminum hydride . Substitution reactions often involve the use of halogenating agents or nucleophiles under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from the reactions of This compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield sulfoxides or sulfones , while reduction reactions may produce amines or thiols . Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent introduced.
Applications De Recherche Scientifique
C11H19ClN6S: has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role in drug development.
Mécanisme D'action
The mechanism of action of C11H19ClN6S involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the accumulation or depletion of specific metabolites. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
C11H19ClN6S: can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous structures or functional groups, such as:
C11H19ClN6O: A compound with a similar structure but containing an oxygen atom instead of sulfur.
C11H19BrN6S: A compound with a similar structure but containing a bromine atom instead of chlorine.
C11H19ClN5S: A compound with a similar structure but containing one less nitrogen atom.
The uniqueness of This compound lies in its specific combination of atoms and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C11H19ClN6S |
|---|---|
Poids moléculaire |
302.83 g/mol |
Nom IUPAC |
N-[(1-methylpyrrol-2-yl)methyl]-3-(1-methyltetrazol-5-yl)sulfanylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H18N6S.ClH/c1-16-7-3-5-10(16)9-12-6-4-8-18-11-13-14-15-17(11)2;/h3,5,7,12H,4,6,8-9H2,1-2H3;1H |
Clé InChI |
UEPMWSAIMYJOOS-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC=C1CNCCCSC2=NN=NN2C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


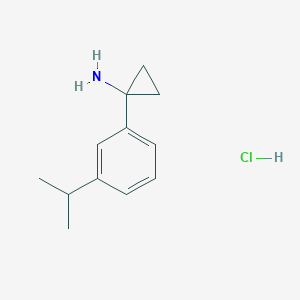
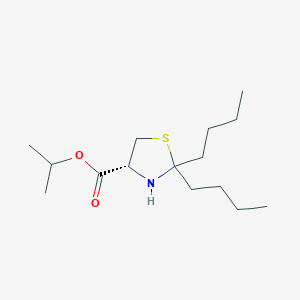
![1-Naphthalen-1-yl-6-[3-[4-(3-pyren-1-ylphenyl)phenyl]phenyl]pyrene](/img/structure/B12622464.png)
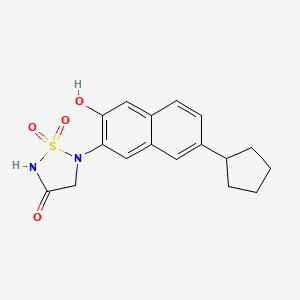
![5-{[3-(Thiophen-2-yl)prop-2-yn-1-yl]oxy}-1H-indole](/img/structure/B12622477.png)
![2-[5-(3-chlorophenyl)-4,6-dioxo-2-phenylhexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl]benzoic acid](/img/structure/B12622481.png)
![4-[(2-Aminoethyl)carbamoyl]benzene-1-sulfonic acid](/img/structure/B12622482.png)
![1H-pyrrolo[2,3-b]pyridin-3-amine, 5-chloro-2-ethyl-](/img/structure/B12622489.png)
![2-Cyano-3-[4-(diphenylmethyl)phenyl]prop-2-enoic acid](/img/structure/B12622492.png)

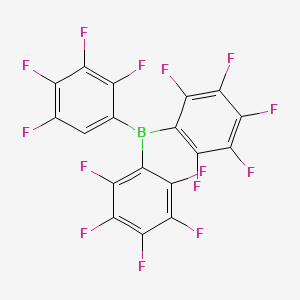
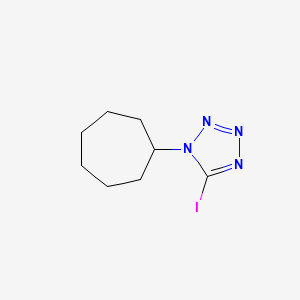
![1-Oxa-5-thia-9-azaspiro[5.5]undecane](/img/structure/B12622521.png)
